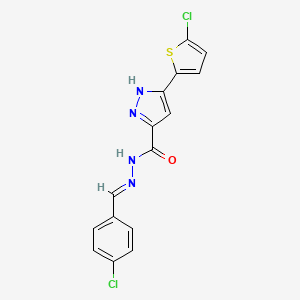

N'-(4-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide

CAS No.: 303106-99-2

Cat. No.: VC16075759

Molecular Formula: C15H10Cl2N4OS

Molecular Weight: 365.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303106-99-2 |

|---|---|

| Molecular Formula | C15H10Cl2N4OS |

| Molecular Weight | 365.2 g/mol |

| IUPAC Name | N-[(E)-(4-chlorophenyl)methylideneamino]-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C15H10Cl2N4OS/c16-10-3-1-9(2-4-10)8-18-21-15(22)12-7-11(19-20-12)13-5-6-14(17)23-13/h1-8H,(H,19,20)(H,21,22)/b18-8+ |

| Standard InChI Key | IWWVMKMGUGGVLY-QGMBQPNBSA-N |

| Isomeric SMILES | C1=CC(=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)Cl |

| Canonical SMILES | C1=CC(=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)Cl |

Introduction

N'-(4-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the pyrazole derivative family. It features a complex molecular structure, incorporating a chlorobenzylidene moiety and a thienyl group, which contribute to its unique chemical and biological properties. The compound's molecular formula is C15H10Cl2N4OS, and it has a molecular weight of approximately 365.2 g/mol .

Synthesis and Industrial Applications

The synthesis of N'-(4-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for enhancing yield and purity. Techniques like continuous flow reactors can improve efficiency in industrial settings.

| Synthesis Step | Description | Optimization Factors |

|---|---|---|

| Condensation Reaction | Formation of the pyrazole core | Temperature, solvent choice |

| Introduction of Chlorobenzylidene | Addition of the chlorobenzylidene group | Pressure, catalyst selection |

| Final Purification | Crystallization or chromatography | Solvent selection, temperature |

Biological Activities and Potential Applications

Research indicates that N'-(4-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide exhibits potential biological activities, which may involve interactions with cellular targets such as enzymes or receptors. These properties make it of interest in medicinal chemistry and agrochemicals.

| Potential Application | Description | Biological Activity |

|---|---|---|

| Medicinal Chemistry | Drug development | Enzyme or receptor interaction |

| Agrochemicals | Pesticide development | Biological activity against pests |

Comparison with Similar Compounds

Several compounds share structural similarities with N'-(4-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide, differing mainly in their substitution patterns:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N'-(2-Chlorobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole | Similar thienyl group but different substitution pattern | Different chloro position |

| N'-(4-Hydroxybenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole | Hydroxy group instead of chloro | Altered reactivity due to hydroxy group |

| N'-(4-Methylbenzylidene)-3-(5-bromo-2-thienyl)-1H-pyrazole | Methyl substitution may influence biological activity | Different halogen substitution |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume